(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H25NO6 and its molecular weight is 423.465. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Benzoxazine Derivatives
A study outlines a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, achieved through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method shows significant stereoselectivity, preferring the Z isomers, which might relate to the synthesis routes of the specified compound (Gabriele et al., 2006).
Applications in Material Science
Nano-Structured Ceria Recovery
Research on the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes through thermal decomposition highlights the potential use of benzoxazine derivatives in nanomaterial synthesis. This approach can be indicative of the utility of similar compounds in creating nano-structured materials with specific electronic and chemical properties (Veranitisagul et al., 2011).
Potential Anticancer Applications
Anticancer Agent Precursors
The molecular engineering of tetracyclic 2,3-dihydro-1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazine derivatives for evaluation as potential anticancer agents showcases the biomedical relevance of benzoxazine derivatives. These compounds were screened for cytotoxicity against various cancer cell lines, indicating their potential in cancer treatment research (Botla et al., 2017).
Photodimerization and Thermal Curability
Photodimerizable Benzoxazine Monomers
A study on benzoxazine monomers with photodimerizable coumarin groups underscores the versatility of benzoxazine derivatives in polymer science. These monomers can undergo photodimerization and thermal ring-opening reactions, suggesting applications in creating novel polymeric materials with tailored properties (Kiskan & Yagcı, 2007).
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-27-20-7-5-15(10-21(20)28-2)11-22-23(26)17-6-8-19-18(24(17)31-22)13-25(14-30-19)12-16-4-3-9-29-16/h5-8,10-11,16H,3-4,9,12-14H2,1-2H3/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEDDYRXLAGNRH-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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